molecular formula C29H29BrN2O4 B12015048 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12015048
M. Wt: 549.5 g/mol
InChI Key: IPEIFJGGJORQRN-IMVLJIQESA-N
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Description

This compound, with the chemical formula C29H29BrN2O4 , belongs to the class of pyrrolone derivatives. It features a complex structure combining aromatic rings, a pyrrolone ring, and functional groups. The compound’s systematic name reflects its substituents and functional groups.

Preparation Methods

Synthetic Routes::

  • Benzyloxylation : The benzyloxy group is introduced via an O-alkylation reaction using benzyl bromide or benzyl chloride.
  • Methylation : The methyl group is added to the 2-position of the benzoyl moiety using dimethyl sulfate or another methylating agent.
  • Bromination : The 4-position of the phenyl ring is brominated using a brominating agent.
  • Amination : The dimethylaminoethyl group is introduced via nucleophilic substitution using dimethylamine.
  • Hydroxylation : The hydroxy group is added to the pyrrolone ring, often using a hydroxylating reagent.

Industrial Production:: The industrial synthesis of this compound involves optimizing the above steps for scalability, yield, and purity.

Chemical Reactions Analysis

Reactions::

  • Oxidation : The benzyloxy group can be selectively oxidized to the corresponding benzoic acid.
  • Reduction : Reduction of the carbonyl group yields the corresponding alcohol.
  • Substitution : The bromine atom can undergo substitution reactions.
  • Hydrolysis : The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions::
  • Bromination : N-bromosuccinimide (NBS) in an inert solvent.
  • Hydroxylation : Hydroxylamine-O-sulfonic acid (HOSA) or similar reagents.
  • Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products::
  • Benzoic acid derivative from benzyloxy oxidation.
  • Alcohol derivative from carbonyl reduction.

Scientific Research Applications

  • Medicine : Investigated for potential pharmaceutical applications due to its unique structure.
  • Chemical Biology : Used as a probe to study enzyme inhibition or receptor binding.
  • Materials Science : Explored for its optical properties or as a building block for functional materials.

Mechanism of Action

  • Targets : Interacts with specific receptors or enzymes.
  • Pathways : Modulates cellular signaling pathways.

Properties

Molecular Formula

C29H29BrN2O4

Molecular Weight

549.5 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H29BrN2O4/c1-19-17-23(36-18-20-7-5-4-6-8-20)13-14-24(19)27(33)25-26(21-9-11-22(30)12-10-21)32(16-15-31(2)3)29(35)28(25)34/h4-14,17,26,33H,15-16,18H2,1-3H3/b27-25+

InChI Key

IPEIFJGGJORQRN-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)Br)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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